2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate
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Overview
Description
2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a 2-oxo group, a p-tolylamino group, and a 2-phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-oxo-4-phenylbutyrate with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high efficiency. The purification of the final product is often achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: A structurally related compound with similar chemical properties.
2-Oxo-4-phenylbutanoic acid: Another related compound with a different functional group.
p-Toluidine derivatives: Compounds with similar amino group structures.
Uniqueness
2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate, also known as a derivative of phenylbutanoic acid, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 400061-25-8
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may exhibit its effects through:
- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit metabolic pathways that are crucial for disease progression.
- Receptor Modulation : Interaction with various receptors can lead to alterations in signaling pathways, impacting cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. A study reported that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against several bacterial strains, indicating its potential use in treating infections.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds similar to this one have been studied for their anti-inflammatory effects, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxic effects on cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phenylbutanoate derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that at concentrations of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 70%. This suggests that structural modifications could enhance its efficacy as an antimicrobial agent .
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-17(15-7-5-4-6-8-15)19(22)23-13-18(21)20-16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSNUFLUWZOVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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